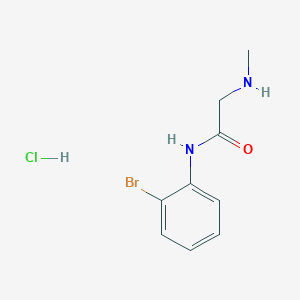
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, or 2-Bromo-3-trifluoromethylbenzenesulfonyl chloride (BTSC), is an organic compound with the molecular formula C7H3BrF3O2S. It is a colorless solid that is soluble in organic solvents. BTSC is a useful reagent in organic synthesis, and is used in a variety of laboratory and industrial processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the bromination of 3-(trifluoromethyl)benzenesulfonyl chloride using bromine in the presence of a catalyst.
Starting Materials
3-(trifluoromethyl)benzenesulfonyl chloride, Bromine, Catalyst (such as iron or aluminum bromide), Solvent (such as chloroform or carbon tetrachloride)
Reaction
Add 3-(trifluoromethyl)benzenesulfonyl chloride to a reaction flask, Add a solvent to the reaction flask and stir to dissolve the 3-(trifluoromethyl)benzenesulfonyl chloride, Add the catalyst to the reaction flask and stir to mix, Add bromine dropwise to the reaction flask while stirring and maintaining the temperature between 0-5°C, After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes, Pour the reaction mixture into a separatory funnel and extract with water, Separate the organic layer and dry over anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
Mecanismo De Acción
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a sulfonyl chloride, and its mechanism of action is similar to other sulfonyl chlorides. The reaction of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride with an alcohol or amine results in the formation of an acyl chloride, which can then undergo a nucleophilic substitution reaction. This reaction is used to synthesize a variety of compounds, including peptides and other biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers, which may have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in organic solvents. It is also relatively stable, and can be stored for long periods of time. However, it is a hazardous material, and must be handled with care.
Direcciones Futuras
The use of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis is an active area of research. Potential future directions include the development of new synthetic methods using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, the exploration of new applications for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis, and the development of new compounds using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride as a reagent. In addition, research is ongoing to improve the safety of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in laboratory experiments.
Aplicaciones Científicas De Investigación
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a useful reagent for organic synthesis, and has been used in a variety of laboratory and industrial processes. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds.
Propiedades
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRPVOQDBLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)







![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2782308.png)

![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)
![(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)

![1,6-Dimethyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2782315.png)